sodium 5-(1H-indol-3-yl)-5-oxopentanoate
Description
Sodium 5-(1H-indol-3-yl)-5-oxopentanoate is a sodium salt derivative of 5-oxopentanoic acid, functionalized with a 1H-indol-3-yl substituent at the γ-position. The indole moiety, a bicyclic aromatic heterocycle, confers unique biochemical interactions, making this compound of interest in pharmaceutical and materials science research.
Properties
Molecular Formula |
C13H12NNaO3 |
|---|---|
Molecular Weight |
253.23 g/mol |
IUPAC Name |
sodium;5-(1H-indol-3-yl)-5-oxopentanoate |
InChI |
InChI=1S/C13H13NO3.Na/c15-12(6-3-7-13(16)17)10-8-14-11-5-2-1-4-9(10)11;/h1-2,4-5,8,14H,3,6-7H2,(H,16,17);/q;+1/p-1 |
InChI Key |
LNEKBMVFCKXOLC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of sodium 5-(1H-indol-3-yl)-5-oxopentanoate, the indole ring can be constructed first, followed by the addition of the pentanoate group through various organic reactions.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, high-temperature reactions, and purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(1H-indol-3-yl)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can produce oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Sodium 5-(1H-indol-3-yl)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 5-(1H-indol-3-yl)-5-oxopentanoate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Structural Comparison
The sodium salt’s structure is characterized by:
- 5-oxopentanoate backbone: A five-carbon chain with a ketone group at the γ-position and a carboxylate group.
Key analogs include :
2,5-Dioxopyrrolidin-1-yl 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoate (TZ-NHS) Substituent: Tetrazine-benzylamino group. Application: Used to functionalize iron oxide nanoparticles (CLIOs) for biomedical targeting . Key Difference: Tetrazine enables bioorthogonal click chemistry, unlike the indole’s aromatic interactions.
Triethylammonium 5-(cyclohexylamino)-5-oxopentanoate (B2) Substituent: Cyclohexylamino group. Application: Corrosion inhibitor for mild steel in acidic environments . Key Difference: Ionic triethylammonium counterion vs. sodium; cyclohexylamino lacks aromaticity.
Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate Substituent: Naphthylamino and benzyl-protected carbamate groups. Application: Intermediate in peptide synthesis . Key Difference: Bulky naphthyl and benzyl groups reduce solubility compared to the indole-sodium salt.
5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione (1s) Core Structure: Thiazolidinedione with indole substituent. Activity: 82.9% inhibition of lipid peroxidation, comparable to NDGA (80.8%) . Key Difference: Thiazolidinedione ring enhances electron delocalization, differing from the linear 5-oxopentanoate chain.
Physicochemical Properties
*Estimated based on molecular formula.
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